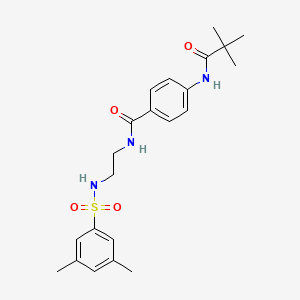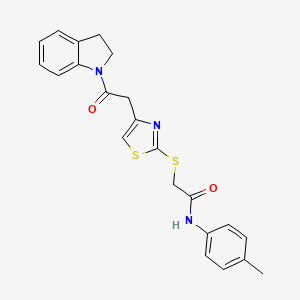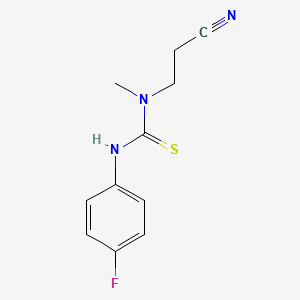![molecular formula C20H21N3O2 B2763389 Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate CAS No. 1207031-79-5](/img/structure/B2763389.png)
Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate is a complex organic compound with a quinoline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)aniline with 6-methylquinoline-2-carboxylic acid under acidic conditions to form the desired product. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 2-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or sulfonated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core, which can exhibit fluorescence properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes, which is a mechanism explored in anticancer research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring, used in antimalarial drugs.
4-(Dimethylamino)aniline: A precursor in the synthesis of various dyes and pigments.
6-Methylquinoline:
Uniqueness
Methyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-2-carboxylate is unique due to its combination of a quinoline core with a dimethylamino phenyl group and a carboxylate ester. This structure imparts distinct electronic and steric properties, making it valuable in specific applications such as fluorescence probes and electronic materials.
Eigenschaften
IUPAC Name |
methyl 4-[4-(dimethylamino)anilino]-6-methylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-5-10-17-16(11-13)18(12-19(22-17)20(24)25-4)21-14-6-8-15(9-7-14)23(2)3/h5-12H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEGHWWCYVDSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)N(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorophenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2763306.png)
![4-butoxy-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2763310.png)
![N-(furan-2-ylmethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2763311.png)
![(2E)-1-[4-(pyrimidin-2-yloxy)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one](/img/structure/B2763312.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2763314.png)


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2763320.png)
![1-(benzenesulfonyl)-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2763321.png)

![2-(4-ethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2763323.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2763326.png)

